Dodecyl formate

Description

Academic Significance and Context of Alkyl Formate (B1220265) Esters

Alkyl formate esters, characterized by the general formula RCOOR' where R is a hydrogen atom, represent a fundamental class of organic compounds. libretexts.org Their significance stems from diverse applications and their role as key intermediates in chemical synthesis. wikipedia.org Unlike the often pungent carboxylic acids from which they are derived, lower molecular weight esters typically possess pleasant, fruity odors, making them valuable in the fragrance and flavor industries. libretexts.orgconicet.gov.ar Some formate esters are utilized as artificial flavorings and perfumes. wikipedia.org

Beyond their sensory properties, alkyl formates are gaining attention in advanced chemical applications. They have been investigated for use as the organic phase in two-liquid phase systems for oxidoreductase biocatalysis. conicet.gov.ar Furthermore, they can serve as transfer hydroalkylation reagents, providing a novel method for the catalytic conversion of imines to alkylamines, with carbon dioxide as the only byproduct. nih.gov This positions alkyl formates as versatile reagents in the development of green and atom-economic synthetic methodologies. nih.govacs.org Their synthesis and reactions, from classic Fischer esterification to modern biocatalytic processes, remain a core topic in organic chemistry education and research. wikipedia.orgwikipedia.org

Overview of Dodecyl Formate's Research Landscape

The research landscape of this compound (also known as lauryl formate) is primarily focused on its synthesis, characterization, and application as a fragrance ingredient. chemicalbook.comguidechem.com It is described as a colorless, oily liquid with a mild, green-fruity, and somewhat floral odor, reminiscent of honeysuckle or linden blossom. chemicalbook.com This aromatic profile leads to its use in perfumery as a modifier, where it imparts fresh and green notes to compositions for scents like tuberose, narcissus, and lily. chemicalbook.com

The synthesis of this compound is typically achieved through the esterification of dodecanol (B89629) with formic acid. chemicalbook.com One documented method involves the use of acetic anhydride (B1165640) in the process. chemicalbook.com Research into esterification processes for similar long-chain alcohols continues to evolve, with studies exploring lipase-catalyzed reactions in solvent-free systems to produce formate esters for food and cosmetic applications. researchgate.net

While specific advanced research on this compound itself is not extensively documented in high-impact studies, the broader dodecyl functional group is present in numerous compounds of significant research interest, such as dodecyl gallate (an antioxidant), sodium dodecyl sulfate (B86663) (a surfactant), and dodecyl methacrylate (B99206) (a monomer for polymer synthesis). intelmarketresearch.comacs.orgresearchgate.net This suggests a wide potential for dodecyl-containing compounds in materials science and biochemistry.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28303-42-6 |

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.34 g/mol |

| Boiling Point | ~276-280°C |

| Melting Point | -19.1°C (estimate) |

| Density | ~0.87-0.88 g/cm³ |

| Refractive Index | ~1.424-1.433 |

Data sourced from references chemicalbook.comguidechem.comnih.gov.

Historical Trajectories in Formate Ester Investigation

The investigation of formate esters is intrinsically linked to the history of their parent acid, formic acid. Formic acid, first isolated from ants, was long considered a chemical of minor industrial interest. wikipedia.org The classic method for ester synthesis, the Fischer esterification, was developed in the late 19th century and involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. wikipedia.org This reversible reaction remains a foundational concept in organic chemistry. wikipedia.orgwikipedia.org

In 1855, French chemist Marcellin Berthelot developed a synthesis for formic acid from carbon monoxide, a precursor to modern industrial methods. wikipedia.org The large-scale production of formic acid, often as a byproduct of acetic acid manufacturing, began in the late 1960s, making it more readily available for various applications, including ester synthesis. wikipedia.org

In recent decades, research has shifted towards developing more efficient and environmentally benign methods for synthesizing formate esters. These modern approaches include:

Biocatalysis : The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to transform aliphatic aldehydes into alkyl formates with high regioselectivity. conicet.gov.ar Lipases have also been employed for transesterification reactions. conicet.gov.arresearchgate.net

Gold Nanoparticle Catalysis : Supported gold nanoparticles (Au/TiO2) have been shown to catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to yield formate esters. nih.gov

Carbonylation : The palladium-catalyzed carbonylation of alcohols with carbon monoxide provides another route to formate esters. nih.gov The carbonylation of methanol (B129727) is the primary commercial source of methyl formate, a key intermediate for formic acid production. wikipedia.org

These advancements reflect a continuous drive toward greener chemistry, higher efficiency, and greater selectivity in the synthesis of formate esters, including this compound.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic Acid |

| Acetic Anhydride |

| Alkyl Formates |

| Baeyer-Villiger Monooxygenases |

| Carbon Dioxide |

| Carbon Monoxide |

| Dodecanol |

| Dodecyl Acetate (B1210297) |

| This compound |

| Dodecyl Gallate |

| Dodecyl Methacrylate |

| Formic Acid |

| Lauryl Formate |

| Lipases |

| Methyl Formate |

| Paraformaldehyde |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSGFSPBRBRLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

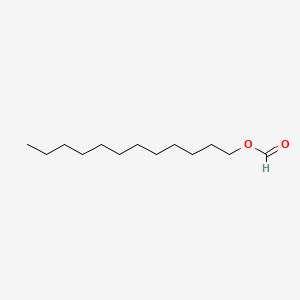

CCCCCCCCCCCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182556 | |

| Record name | Dodecyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28303-42-6 | |

| Record name | Formic acid, dodecyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28303-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028303426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZBL62BWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Preparative Methodologies for Dodecyl Formate

Esterification Reactions for Dodecyl Formate (B1220265) Production

The most conventional and direct route to dodecyl formate is the Fischer esterification of dodecanol (B89629) (lauryl alcohol) with formic acid. chemicalbook.inchemicalbook.com This reaction is an equilibrium process where a molecule of water is eliminated. To drive the reaction towards the product side, dehydrating agents such as acetic anhydride (B1165640) may be used, or water can be removed from the reaction mixture as it forms. chemicalbook.com

Catalytic Strategies in Formate Ester Synthesis

To enhance the rate and efficiency of esterification, various catalytic systems are employed. These strategies are broadly categorized into homogeneous, heterogeneous, and surfactant-assisted catalysis, each offering distinct advantages in terms of activity, selectivity, and catalyst reusability.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically a liquid phase. Research has demonstrated the formation of this compound as a key intermediate in the manganese-catalyzed hydrogenation of carbon monoxide (CO) to methanol (B129727) when 1-dodecanol (B7769020) is used as a high-boiling point solvent. researchgate.netrsc.org In this system, a molecular manganese complex, assisted by a base like sodium methoxide (B1231860) (NaOMe), facilitates the formation of both methyl formate and this compound. researchgate.netrsc.orgmpg.de The process allows for the subsequent hydrogenation of the formate esters to methanol. researchgate.net

Another documented homogeneous method involves the reaction of an alkoxycarbonyl manganese pentacarbonyl complex, specifically [Mn(CO)₅{C(O)OC₁₂H₂₅}], with syngas (a mixture of CO and H₂). lookchem.com This reaction, conducted in hexane (B92381) at 85°C, yields this compound and dodecyl alcohol. lookchem.com Soluble iridium compounds, in the presence of an iodide promoter, have also been noted in processes for converting olefins to carboxylic acids or esters, where this compound is listed as a suitable formate ester reactant. google.com

| Temperature (°C) | Time (h) | Total Formate Ester (mol%)¹ | Methanol (mol%)¹ | Reference |

|---|---|---|---|---|

| 120 | 18 | 40 | 60 | researchgate.net |

| 140 | 4 | 32 | 68 | researchgate.net |

| 160 | 1 | 20 | 80 | researchgate.net |

| 160 | 4 | 5 | 95 | researchgate.net |

¹ Molar fraction of total products detected (methanol, methyl formate, and this compound). Conditions: CO (10 bar), H₂ (50 bar), Mn-catalyst (2 μmol), NaOMe (50 μmol), 25% methanol in 1-dodecanol. researchgate.net

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages such as easy separation and recyclability. researchgate.net Solid acid catalysts are effective for esterification. For instance, Amberlyst-15, a solid acidic resin, has been successfully used to catalyze the formylation of various alcohols with ethyl formate, demonstrating the viability of heterogeneous systems for producing formate esters. tandfonline.com

Supported metal nanoparticles are another significant class of heterogeneous catalysts. Gold nanoparticles supported on titania (Au/TiO₂) have been shown to catalyze the aerobic oxidative coupling of alcohols with paraformaldehyde to yield formate esters. nih.govresearchgate.net This method proceeds through the formation of a hemiacetal intermediate, which is then oxidized by the gold catalyst. nih.gov Furthermore, palladium-based catalysts are widely studied for the synthesis of formates, particularly through the hydrogenation of CO₂. gdut.edu.cn These catalysts, supported on materials like activated carbon, titania, or metal-organic frameworks (MOFs), show exceptional activity for producing the formate precursor for esterification. gdut.edu.cnnih.govnih.gov

| Catalyst | Support | Reaction | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Pd Nanoparticles | Mo₂C | CO₂ Hydrogenation | Up to 109 | rsc.org |

| Pd-PPh₃ | TiO₂ | CO₂ Hydrogenation | Up to 1032 | mdpi.com |

| Pd-V | Activated Carbon (AC) | CO₂ Hydrogenation | Up to 4790 | nih.gov |

| Ru Complex | Phosphine Polymer | CO₂ Hydrogenation to Methyl Formate | Up to 3401 | nih.gov |

| Au Nanoparticles | TiO₂ | Oxidative Coupling of Alcohol + Paraformaldehyde | Good to Excellent Yields | nih.govresearchgate.net |

Surfactants can play a dual role in catalysis, acting as both a phase-transfer agent and the catalyst itself. Dodecylbenzenesulfonic acid (DBSA) is a prime example of a Brønsted acid–surfactant-combined catalyst. tandfonline.com DBSA possesses strong acidity to directly catalyze ester synthesis while also acting as a surfactant to form inverse microemulsions in organic solvents like cyclohexane. google.com This system increases the interfacial area and contact between the alcohol and carboxylic acid reactants, thereby enhancing the reaction rate and leading to high ester yields of 74-99% under mild conditions (35-50°C). google.com This method is applicable to a wide range of alcohols, including straight-chain variants like dodecanol. google.com Additionally, solvent-free esterifications have been successfully carried out at room temperature using surfactant-combined catalysts such as DBSA and copper dodecylbenzene (B1670861) sulfonate. rsc.orgresearchgate.net

| Reactants | Catalyst/Surfactant | System | Conversion Rate (%) | Reference |

|---|---|---|---|---|

| Fatty Acids and Alcohols | Dodecylbenzenesulfonic acid (DBSA) | Inverse microemulsion in cyclohexane | 74 - 99 | google.com |

Sustainable and Bio-Inspired Approaches to Formate Generation

Modern synthetic chemistry is increasingly focused on sustainable pathways that minimize waste and utilize renewable feedstocks. The valorization of carbon dioxide, a major greenhouse gas, into valuable chemicals like formate esters represents a significant step towards a circular carbon economy.

Carbon Dioxide Valorization in Formate Synthesis

The utilization of CO₂ as a C1 building block is an attractive and sustainable alternative to traditional methods that rely on carbon monoxide or formic acid. nih.gov A prominent strategy is the development of tandem catalytic systems that can perform multiple reaction steps in a single process. nih.govresearchgate.net One such approach combines the hydrogenation of CO₂ to formic acid with a subsequent esterification step. nsf.govkuleuven.be

This cascade reaction can be designed with both homogeneous and heterogeneous components. kuleuven.be

CO₂ Hydrogenation: A homogeneous ruthenium-based catalyst, such as a Ru-phosphine complex, effectively hydrogenates CO₂ to formic acid under mild conditions. nsf.govkuleuven.be

Esterification: The formic acid generated in situ is then esterified with an alcohol (e.g., dodecanol). This step can be catalyzed by a heterogeneous solid acid, which shifts the reaction equilibrium towards the formation of the formate ester. kuleuven.be Zirconium-based Metal-Organic Frameworks, such as UiO-66, have been identified as highly effective and reusable solid acid catalysts for this esterification step. kuleuven.be

This tandem approach avoids the need to handle formic acid directly and can produce formate esters like methyl formate in high yields. nih.gov By substituting methanol with dodecanol, this principle can be extended to the synthesis of this compound, representing a greener route to this compound.

| Esterification Catalyst | Type | Turnover Number (TON) for Methyl Formate | Reference |

|---|---|---|---|

| UiO-66 | Metal-Organic Framework | 140 | kuleuven.be |

| Amberlyst-15 | Sulfonated Resin | 98 | kuleuven.be |

| Nafion NR50 | Perfluorinated Resin | 88 | kuleuven.be |

| H-ZSM-5 | Zeolite | 39 | kuleuven.be |

Conditions for cascade reaction: Ru-based hydrogenation catalyst combined with the listed heterogeneous acid catalyst for esterification of in-situ generated formic acid with methanol. kuleuven.be

Biocatalytic Production of Formate Derivatives

The pursuit of greener and more sustainable chemical production has led to significant interest in biocatalysis. Enzymes and microbial systems offer highly selective and efficient routes to chemical synthesis under mild conditions, often reducing energy consumption and waste generation compared to traditional chemical methods. mdpi.com The production of formate esters, including this compound, is an area where biocatalysis shows considerable promise.

Enzymatic Formate Synthesis (e.g., Formate Dehydrogenase Systems)

Enzymes, particularly lipases and dehydrogenases, are pivotal in the biocatalytic synthesis of formate esters. Lipases, which catalyze the hydrolysis of ester bonds in an aqueous environment, can be used to drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments. jmbfs.org They are widely employed for producing flavor esters due to their high efficiency and selectivity. mdpi.com

Immobilized lipases, such as Novozym 435, are frequently used to synthesize various formate esters through esterification or transesterification. mdpi.comresearchgate.net For instance, research on the synthesis of octyl formate, a structural analog of this compound, demonstrated successful lipase-catalyzed transesterification of ethyl formate with 1-octanol. researchgate.net Similarly, phenethyl formate has been synthesized with high conversion yields using Novozym 435. nih.gov The optimal conditions for these reactions are typically investigated by varying parameters such as enzyme concentration, reactant molar ratios, temperature, and solvent. mdpi.comresearchgate.netnih.gov A study optimizing the synthesis of C4 and C8 formate esters found that a solvent-free system could achieve a maximum ester yield of around 90% in just 5 hours. researchgate.net

Formate Dehydrogenase (FDH) is another key enzyme in this domain, primarily known for its role in cofactor regeneration (NADH and NADPH). researchgate.netacs.org However, FDH from sources like Candida boidinii has been found to catalyze the selective cleavage of formic acid esters, converting them into the corresponding alcohol and carbon dioxide. researchgate.netresearchgate.net This enzyme exhibits a remarkable ability to distinguish between formate esters and other ester types, making it a valuable tool for specific chemical transformations. researchgate.net Conversely, some FDH enzymes, such as the one from the acetogen Clostridium carboxidivorans, have been shown to preferentially catalyze the reduction of CO2 to formate, presenting a potential pathway for CO2 sequestration into valuable chemicals. nih.govfrontiersin.org

Table 1: Research Findings on Enzymatic Synthesis of Formate Esters

| Ester Product | Enzyme | Reaction Type | Key Findings/Optimal Conditions | Reference |

|---|---|---|---|---|

| Phenethyl Formate | Novozym 435 (immobilized lipase) | Esterification | 95.92% conversion yield with 15 g/L enzyme, 1:5 formic acid:phenethyl alcohol molar ratio at 40°C in 1,2-dichloroethane. The enzyme could be recycled over 20 times in toluene. | nih.gov |

| Octyl Formate | Novozym 435 (immobilized lipase) | Transesterification | Successful synthesis from ethyl formate and 1-octanol. The biocatalyst could be reused at least 27 times. The product can be used by FDH for NADH regeneration. | researchgate.net |

| Butyl/Octyl Formate | Novozym 435 | Esterification | Optimal solvent-free conditions: 1 M formic acid, 10 M alcohol, 2% Novozym 435 at 40°C. Achieved ~90% yield in 5 hours. | researchgate.net |

| Alkyl Formates (various) | Formate Dehydrogenase (FDH) from Candida boidinii | Ester Cleavage | Quantitative conversion of various alkyl formates to the respective alcohol and CO2. Higher conversion rates observed with increasing alkyl chain length. | researchgate.net |

Microbial Fermentation Processes for Formate

Formate is a central metabolite in the anaerobic metabolism of many microorganisms and a common product of fermentation. nih.govnih.gov Certain biotechnological processes are designed to leverage microbial fermentation to produce formic acid or formate from renewable feedstocks.

A patented method utilizes bacterial strains, specifically those with a deficiency in the transport or metabolism of a fermentable sugar, to channel the substrate's degradation primarily towards formic acid and formate. google.com This process relies on an active pyruvate (B1213749) formate-lyase pathway, which cleaves pyruvate into acetyl-CoA and formate. google.combiorxiv.org By controlling fermentation conditions, such as maintaining optimal concentrations of the sugar (e.g., lactose) and a nitrogen source, formate concentrations of 15 to 20 g/l can be achieved. google.com The optimal temperature for this production is typically between 28°C and 37°C. google.com

Furthermore, some acetogenic bacteria, like Clostridium ragsdalei, can utilize formate as a co-substrate with syngas (a mixture of CO, CO2, and H2). mdpi.com The addition of formate has been shown to boost growth rates and enhance the production of valuable chemicals such as acetate (B1210297) and 2,3-butanediol. mdpi.com Formate serves as a crucial extracellular electron carrier in anaerobic microbial communities, facilitating the syntrophic relationships between different microbial guilds, including fermentative bacteria, acetogenic bacteria, and methanogens. nih.govbiorxiv.org

Advanced Synthetic Techniques for Dodecyl-Chain Esters

Beyond biocatalysis, innovations in chemical synthesis offer new avenues for producing esters with long alkyl chains like this compound. These advanced techniques often focus on improving efficiency, reducing environmental impact, and enabling reactions that are difficult to achieve through conventional means.

Mechanochemical Synthesis Approaches for Organic Compounds

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional solvent-based synthesis. rsc.orgresearchgate.net High-speed ball-milling (HSBM) is a common technique that facilitates reactions in a solvent-free or low-solvent environment, often at room temperature. rsc.org This approach can lead to shorter reaction times, higher yields, and reduced waste generation. organic-chemistry.orgrsc.org

The synthesis of esters is one area where mechanochemistry has been successfully applied. For example, a mechanochemical palladium-catalyzed oxidative esterification of various aliphatic and benzylic alcohols has been developed, providing a solvent-free route to produce esters in excellent yields. acs.org Another study describes two strategies for ester synthesis via HSBM at room temperature, using either I2/KH2PO2 or KI/P(OEt)3 systems, achieving good to high yields within 20 to 60 minutes. rsc.org

While the direct mechanochemical synthesis of this compound is not explicitly detailed in the available literature, the successful application of this technique to related long-chain compounds demonstrates its potential. For instance, lead dodecyl sulfate (B86663) has been synthesized for the first time using a mechanochemical ball milling method. rsc.orgrsc.orgresearchgate.net This method has also been used to prepare hydrogenated rosin (B192284) dodecyl ester, an environmentally friendly plasticizer, from dodecanol. techscience.com The proven ability of mechanochemistry to facilitate esterification with aliphatic alcohols and to synthesize other dodecyl-chain compounds strongly suggests its applicability for the production of this compound. rsc.orgorganic-chemistry.orgacs.org

Table 2: Comparison of Mechanochemical Synthesis Approaches for Organic Compounds

| Reaction Type | Catalyst/Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Esterification of Alcohols | Palladium catalyst | Solvent-free, ball milling | High yields for aliphatic alcohols, green metrics superior to solution-based methods. | acs.org |

| Esterification | I2 and KH2PO2 | High-speed ball-milling, room temp, 20 min | Yields of 45-91%, solvent-free, rapid reaction. | rsc.org |

| Synthesis of Primary Amides from Esters | Calcium nitride, ethanol, indium chloride | Ball milling, solvent-free | Good yields for aliphatic esters, mild conditions, short reaction times (90 min). | organic-chemistry.org |

| Synthesis of Lead Dodecyl Sulfate | Lead nitrate, sodium dodecyl sulfate | Mechanochemical ball milling | Solvent-free, creates a nanorod material that is itself an efficient catalyst for other reactions. | rsc.orgrsc.org |

Analytical Characterization and Spectroscopic Investigations of Dodecyl Formate

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of organic compounds like dodecyl formate (B1220265). By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dodecyl Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For dodecyl esters like dodecyl formate, both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecular structure. nih.gov

In the ¹H NMR spectrum of this compound, specific proton environments give rise to characteristic signals. The most downfield signal is a singlet corresponding to the formate proton (H-C=O), which is highly deshielded by the adjacent carbonyl group. The methylene (B1212753) group attached directly to the ester oxygen (-O-CH₂-) appears as a triplet, shifted downfield due to the oxygen's electron-withdrawing effect. The long dodecyl chain produces a large, complex multiplet in the aliphatic region for the internal methylene groups (-(CH₂)₁₀-), while the terminal methyl group (-CH₃) appears as a distinct triplet upfield. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments. nih.gov The carbonyl carbon of the formate group is observed as a singlet at the most downfield position. The carbon of the methylene group bonded to the ester oxygen (-O-C H₂-) is also found in the downfield region, but at a lower chemical shift than the carbonyl carbon. The numerous carbons of the dodecyl chain's backbone appear as a series of signals in the aliphatic region, with the terminal methyl carbon being the most upfield signal. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Formate Proton (H-C=O) | ~8.0-8.2 (singlet) | - |

| Carbonyl Carbon (C=O) | - | ~161 |

| Methylene (-O-CH₂-) | ~4.1-4.2 (triplet) | ~65 |

| Methylene Chain (-(CH₂)₁₀-) | ~1.2-1.7 (multiplet) | ~22-32 |

| Terminal Methyl (-CH₃) | ~0.8-0.9 (triplet) | ~14 |

Fourier Transform Infrared (FT-IR) Spectroscopy in Ester Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.com In the analysis of esters like this compound, FT-IR spectra show several characteristic absorption bands. nih.gov

The most prominent feature in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the region of 1720-1740 cm⁻¹. Another key absorption is the C-O stretching vibration of the ester linkage, which gives rise to one or two bands in the 1100-1300 cm⁻¹ region. Additionally, the long dodecyl chain results in strong C-H stretching vibrations from its many methylene groups, observed between 2850 and 2960 cm⁻¹. libretexts.orgresearchgate.net The presence of these specific bands provides strong evidence for the ester functional group and the long aliphatic chain. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong, Sharp |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| CH₂ Bending/Rocking | ~1465 and ~720 | Medium-Weak |

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nih.gov For this compound, MS provides the molecular weight and crucial information about its structure through fragmentation patterns. massbank.eu When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (214.34 g/mol ). nih.gov

The fragmentation of the molecular ion is often predictable for esters. libretexts.orgslideshare.net A common fragmentation pathway is the McLafferty rearrangement, if applicable, or cleavage at the bonds adjacent to the carbonyl group. For this compound, a significant fragment ion is expected from the loss of the dodecyloxy radical (•OC₁₂H₂₅), resulting in a formyl cation [HCO]⁺ at m/z 29. Another characteristic fragmentation is the cleavage of the C-O bond, leading to the formation of a dodecyl cation [C₁₂H₂₅]⁺. Further fragmentation of the dodecyl chain leads to a series of smaller alkyl fragments, typically differing by 14 mass units (CH₂), which is a hallmark of long-chain aliphatic compounds. nih.gov The most abundant peaks are often found at lower mass-to-charge ratios, such as m/z 41, 43, 55, 56, and 69, corresponding to various smaller hydrocarbon fragments. nih.govmassbank.eu

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion/Structure |

| 214 | [C₁₃H₂₆O₂]⁺ (Molecular Ion) |

| 168 | [C₁₂H₂₄]⁺ (Loss of formic acid, HCOOH) |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [HCO]⁺ (Formyl cation) |

Note: The relative abundance of fragments can vary depending on the ionization method and energy. usp.br

Chromatographic Separation Techniques for Purity and Compositional Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are valuable for assessing purity, quantifying its presence in a mixture, and separating it from related substances.

Gas Chromatography (GC) for Volatile Dodecyl Compounds

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds that can be vaporized without decomposition. pnas.org this compound is well-suited for GC analysis due to its volatility. nist.gov In a typical GC analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase.

The separation is based on the differential partitioning of the compound between the mobile and stationary phases. nih.govconcawe.eu For dodecyl compounds, non-polar or semi-polar columns, such as those with a 5% phenyl methyl siloxane stationary phase, are often used. nist.gov The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program, and carrier gas flow rate). glsciences.comresearchgate.net The Kovats retention index is a standardized measure that helps in identifying compounds by comparing their retention times to those of n-alkane standards. For this compound, the Kovats retention index on a standard non-polar column is approximately 1513. nih.gov

Table 4: Gas Chromatography Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index (Standard Non-polar) | 1513 | PubChem nih.gov |

| Kovats Retention Index (Semi-standard Non-polar) | 1543 | PubChem nih.gov |

Liquid Chromatography (LC) for Complex Mixtures

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating components in a liquid mixture. thermofisher.com It is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC. While this compound can be analyzed by GC, LC provides an alternative, especially when dealing with complex matrices or mixtures containing non-volatile components. nih.govserva.de

For this compound and similar long-chain esters, reversed-phase HPLC is a common approach. sielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netlcms.cz Since this compound lacks a strong chromophore for UV detection, alternative detection methods are necessary. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are suitable detectors for such non-UV-absorbing compounds. thermofisher.comresearchgate.net The mobile phase can be buffered with volatile salts like ammonium (B1175870) formate or ammonium acetate (B1210297) when coupling LC to an MS detector. thermofisher.comsielc.com

Elemental and Quantitative Analysis of this compound

The characterization of this compound (C₁₃H₂₆O₂) involves rigorous analytical methods to confirm its elemental composition and to determine its concentration in various mixtures or samples. nist.govnih.gov Elemental analysis provides the fundamental percentage of constituent elements, while quantitative analysis employs techniques to measure the precise amount of the compound. These analyses are crucial for verifying the identity, purity, and concentration of synthesized or isolated this compound.

Elemental analysis of organic compounds is a cornerstone technique for determining their empirical and molecular formulas. thermofisher.com For this compound, this process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water) are collected and measured to determine the percentages of carbon and hydrogen. The oxygen content is usually determined by difference or through a separate pyrolysis method. thermofisher.com

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₃H₂₆O₂, and the atomic masses of its constituent atoms. nist.govchemspider.com These theoretical values serve as a benchmark against which experimentally determined values are compared to ascertain the purity of the compound.

Table 1: Theoretical Elemental Composition of this compound

This table outlines the calculated mass percentages of Carbon, Hydrogen, and Oxygen in one molecule of this compound, based on its molecular formula C₁₃H₂₆O₂.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 72.84% |

| Hydrogen | H | 1.008 | 26 | 26.208 | 12.23% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.93% |

| Total | | | | 214.349 | 100.00% |

Quantitative analysis of this compound relies on instrumental techniques that can separate the compound from a mixture and measure its amount with high precision. Chromatographic methods are particularly well-suited for this purpose.

Gas Chromatography (GC) is a common technique for the quantitative analysis of volatile compounds like this compound. nist.gov A sample is vaporized and passed through a column, and the compound is detected as it elutes. For quantification, a Flame Ionization Detector (FID) is often used due to its high sensitivity to organic compounds. The area under the chromatographic peak is proportional to the amount of the compound present.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), can also be employed. When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for both identification and quantification, especially in complex matrices where adduct formation can be a factor to consider during method development. acs.org

Table 2: Summary of Quantitative Analysis Methods for this compound

This table summarizes the primary instrumental methods used for the quantitative determination of this compound.

| Technique | Abbreviation | Principle | Common Detector(s) |

|---|---|---|---|

| Gas Chromatography | GC | Separation based on volatility and interaction with a stationary phase. nist.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

The selection of a specific quantitative method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. For accurate quantification, these methods require careful calibration using certified reference standards of this compound.

Applications and Material Science Research Involving Dodecyl Formate

Research in Flavor and Fragrance Chemistry

Dodecyl formate (B1220265) is a colorless, oily liquid with a mild, green-fruity, and somewhat floral aroma, reminiscent of honeysuckle, linden blossom, and lily. chemicalbook.com Its unique scent profile makes it a valuable ingredient in the fragrance industry.

Olfactory Signature Development and Perceptual Studies

The development of new fragrances often involves the meticulous work of chemists and perfumers who blend various aromatic compounds to create a desired scent. wordpress.com Dodecyl formate is utilized in perfumery as a modifier for dodecyl acetate (B1210297), contributing a fresher, greener note with greater potency. chemicalbook.com It introduces pleasant and interesting notes in floral bases such as tuberose, narcissus, lily, and hyacinth. chemicalbook.com Its excellent blending properties with conventional aliphatic aldehydes further enhance its utility in creating complex and appealing fragrances. chemicalbook.com

The perception of odor is a complex process involving the interaction of odorant molecules with a large family of olfactory receptors. nih.gov The brain then interprets the combinatorial activation of these receptors to identify a specific scent. nih.gov While specific perceptual studies on this compound are not extensively detailed in the reviewed literature, the general principles of olfactory perception suggest that its unique chemical structure is responsible for its characteristic scent. nih.govresearchgate.net The study of how different structural aspects of molecules like this compound influence their interaction with olfactory receptors is an ongoing area of research. nih.gov

Volatile Organic Compound Profiles in Diverse Matrices

Volatile organic compounds (VOCs) are emitted from a wide array of sources and play a significant role in atmospheric chemistry and the determination of air quality. mdpi.comourair.org The analysis of VOC profiles from various industrial and natural sources is crucial for understanding their environmental impact. mdpi.comcopernicus.org

This compound can be a component of these VOC profiles, particularly in industries that manufacture or utilize fragrances, such as cosmetics, soaps, and detergents. guidechem.com The comprehensive analysis of these profiles helps in identifying the sources of emissions and developing strategies for their reduction. mdpi.com Advanced analytical techniques like proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) are employed to obtain detailed VOC profiles from different industrial settings. mdpi.com

Potential as Advanced Chemical Intermediates

Beyond its use in fragrances, this compound holds potential as a valuable intermediate in the synthesis of other organic compounds. chemicalbull.com

Role in Multi-Step Organic Synthesis

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler, more readily available starting materials. funaab.edu.ngsathyabama.ac.in The efficiency of a multi-step synthesis is highly dependent on the yield of each individual step. funaab.edu.ng

Formate esters, in general, are recognized as key intermediates in various organic reactions. fiveable.me this compound can be produced through the esterification of dodecanol (B89629) with formic acid. chemicalbook.com This process makes it a derivative of a readily available alcohol and a simple carboxylic acid. In synthetic pathways, this compound can serve as a precursor for introducing the dodecyloxy group or for transformations involving the formate moiety. While specific examples of this compound in extensive multi-step syntheses are not prominently featured in the provided research, the fundamental reactivity of esters suggests its utility in reactions such as transesterification or reduction to yield other functional groups. The principles of retrosynthetic analysis can help in identifying potential starting materials, including esters like this compound, for the synthesis of a target molecule. sathyabama.ac.in The development of efficient catalytic systems is crucial for maximizing the yield and selectivity of such synthetic transformations. rsc.orgorganic-chemistry.org

Investigations in Surface Chemistry and Materials Science

The long alkyl chain of this compound imparts surfactant-like properties, making it a subject of interest in surface chemistry and materials science.

Surfactant Properties of Dodecyl Esters

Surfactants are amphiphilic molecules that possess both a hydrophobic tail and a hydrophilic head. acs.org This dual nature allows them to accumulate at interfaces and reduce surface tension. oup.com Dodecyl esters, a class of compounds to which this compound belongs, exhibit these properties due to their long dodecyl (C12) chain.

While research on the specific surfactant properties of this compound is not extensively detailed, studies on related dodecyl compounds, such as sodium dodecyl sulfate (B86663) (SDS), provide significant insights. acs.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netsielc.comacs.orgd-nb.inforesearchgate.net SDS, which features a dodecyl tail, is a widely studied anionic surfactant used in numerous applications, from detergents to the synthesis of nanomaterials. acs.orgmdpi.com The self-assembly of dodecyl-containing surfactants into structures like micelles is a key aspect of their functionality. researchgate.netacs.org The critical micelle concentration (CMC) is a fundamental parameter that characterizes the concentration at which these structures begin to form. acs.orgresearchgate.net

The hydrophobic dodecyl chain in this compound suggests its potential to exhibit surface-active properties, similar to other dodecyl derivatives. Research into the adsorption and self-assembly of such molecules on various surfaces is crucial for developing new materials and technologies, including coatings and lubrication. nih.govnmfrc.org For instance, studies on dodecyl xanthate have shown its ability to form hydrophobic films on steel surfaces, enhancing corrosion protection. nmfrc.org This indicates the potential for other dodecyl-containing compounds to be used in surface modification applications.

Corrosion Inhibition Capabilities of Dodecyl Derivatives

The extensive research into corrosion inhibitors has led to the investigation of various organic compounds, with dodecyl derivatives emerging as a promising class of molecules for protecting metallic surfaces. The "dodecyl" group, a twelve-carbon alkyl chain, provides a significant hydrophobic character to a molecule, which is instrumental in forming a protective barrier against corrosive agents. When this lipophilic tail is attached to a polar head group containing heteroatoms like nitrogen, oxygen, or sulfur, the resulting amphiphilic molecule can effectively adsorb onto a metal surface, mitigating corrosion.

Research has demonstrated that the molecular structure of these derivatives plays a crucial role in their performance as corrosion inhibitors. rsc.org The presence of functional groups such as amines, quaternary ammonium (B1175870) salts, and esters, in conjunction with the dodecyl chain, dictates the mechanism and efficiency of corrosion inhibition. These compounds typically function by adsorbing onto the metal/electrolyte interface, which can block both anodic and cathodic reaction sites. rsc.orgmdpi.com

Several studies have explored the effectiveness of various dodecyl derivatives in different corrosive environments. For instance, derivatives synthesized from dodecylamine (B51217) and 1,12-dodecanediamine have been shown to be effective corrosion inhibitors for low-carbon steel in hydrochloric acid (HCl) solutions. onepetro.org Similarly, n-dodecyl succinate (B1194679) derivatives that incorporate triazole groups have been investigated as green corrosion inhibitors. acs.org The long hydrocarbon chain of the dodecyl group is a key feature that can enhance surface coverage on the metal. researchgate.net

Detailed Research Findings

Scientific investigations into dodecyl derivatives have yielded significant data on their corrosion inhibition properties. A notable example is the study of 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) as a corrosion inhibitor for carbon steel in a 1 M HCl solution. mdpi.com This research utilized electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to evaluate its performance. mdpi.com The findings revealed that QO12 acts as a mixed-type inhibitor, with its inhibition efficiency reaching a maximum of 95.33% at a concentration of 0.001 M. mdpi.com The adsorption of this quinoxalinone derivative was found to follow the Langmuir adsorption isotherm. mdpi.com

Another area of interest has been the use of dodecyl-containing surfactants as corrosion inhibitors. For example, sodium dodecyl sulphate (SDS) and dodecyl dimethyl ammonium chloride (DDAC) have proven to be effective in mitigating corrosion. researchgate.netfrontiersin.orgnih.gov A study on DDAC demonstrated a significant reduction in the corrosion rates of metal samples, achieving an inhibition efficiency of 93.7% based on electrochemical impedance spectroscopy. frontiersin.org

The role of the ester group, specifically the formate ester, has also been considered in the design of corrosion inhibitors. Formate esters are noted as potential intensifying agents for corrosion inhibition. google.comgoogle.com Research on 4-ferrocenylbutyl formate demonstrated its effectiveness as a corrosion inhibitor for mild steel in a 1 M HCl solution. researchgate.net The study reported a high inhibition efficiency, which increased from 92% to 94% after 14 days of immersion, indicating the formation of a stable protective layer on the steel surface. researchgate.net

The following table summarizes the inhibition efficiencies of various dodecyl derivatives as reported in the literature.

| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |

| Monoamine C (dodecylamine derivative) | Low-carbon Steel | 1 M HCl | 50 ppm | 94 | onepetro.org |

| 1-Dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) | Carbon Steel | 1 M HCl | 0.001 M | 95.33 | mdpi.com |

| 4-Ferrocenylbutyl formate | Mild Steel | 1 M HCl | 4 mM | 92 (after 2h), 94 (after 14 days) | researchgate.net |

| Dodecyl dimethyl ammonium chloride (DDAC) | Metal Samples | Not specified | Not specified | 93.7 | frontiersin.org |

| Sodium Dodecyl Sulfate (SDS) | Mild Steel | 0.5 M H₂SO₄ | 0.0077 M (CMC) | ~98.37 | nih.gov |

This data underscores the potential of dodecyl derivatives as a versatile and effective class of corrosion inhibitors. The combination of the hydrophobic dodecyl chain with various functional polar heads allows for the design of inhibitors tailored to specific applications and corrosive environments.

Environmental Impact and Ecotoxicological Research on Dodecyl Formate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of an organic compound is determined by its susceptibility to degradation through biological and chemical processes, including biodegradation, hydrolysis, atmospheric oxidation, and photolysis. nih.gov The rate of degradation is influenced by both the chemical's intrinsic properties and the specific environmental conditions it encounters. nih.gov For a compound like dodecyl formate (B1220265), an aliphatic ester, its persistence is largely governed by its biodegradability.

Microbial Degradation of Aliphatic Esters

Aliphatic esters are generally considered to be biodegradable. nih.govresearchgate.netsci-hub.catsemanticscholar.org The primary mechanism for their breakdown in the environment is microbial degradation, which is facilitated by a wide variety of microorganisms distributed across diverse environments. nih.govresearchgate.netsci-hub.cat These microbes secrete enzymes known as hydrolases, specifically esterases and lipases, which catalyze the hydrolysis of the ester bond. sci-hub.cat This initial step breaks down the ester into its constituent alcohol and carboxylic acid.

In the case of dodecyl formate, this enzymatic hydrolysis would yield dodecanol (B89629) (a long-chain alcohol) and formic acid.

This compound → Dodecanol + Formic Acid

Following this initial cleavage, the resulting products are typically further metabolized by microorganisms. The metabolic pathway for the dodecyl portion (as dodecanol) likely proceeds through sequential oxidation to dodecanal (B139956) and then to dodecanoic acid (lauric acid). nih.gov This fatty acid can then be completely mineralized to carbon dioxide via the β-oxidation pathway or incorporated into cellular components like phospholipids. nih.gov Formic acid, a simple one-carbon compound, can be readily utilized by many microorganisms as a source of carbon and energy.

Numerous studies have identified various bacterial and fungal strains capable of degrading aliphatic polyesters, which contain the same fundamental ester linkages as this compound. The ability of these microorganisms to degrade various polyesters can be harnessed for the bioremediation of contaminated environments. nih.govresearchgate.netsci-hub.catsemanticscholar.org

Table 1: Examples of Microorganisms Involved in the Degradation of Aliphatic Esters

| Microorganism Type | Species/Strain | Degraded Polymer(s) | Reference(s) |

|---|---|---|---|

| Bacteria | Pseudomonas sp. strain AKS2 | Aliphatic polyesters | sci-hub.cat |

| Roseateles depolymerans strain TB-87 | PBS, PBSA, PES, PCL | sci-hub.cat | |

| Thermomonospora fusca | Aliphatic-aromatic copolyesters (BTA) | asm.org | |

| Bacillus sp. AF3 | PHAs | sci-hub.cat |

| Fungi | Isaria fumosorosea related strain NKCM 1712 | PBAT | sci-hub.cat |

Note: This table provides examples of microorganisms that degrade polyesters, which share the ester linkage found in this compound. Specific studies on the microbial degradation of this compound are not widely available.

Environmental Fate and Transport Modeling

Environmental fate and transport modeling uses mathematical models to predict the movement and transformation of chemicals released into the environment. epa.govcdc.govanteagroup.comresearchgate.net These models are crucial for understanding a contaminant's potential distribution and for conducting exposure assessments. anteagroup.comresearchgate.net The movement of a substance is governed by a combination of its physicochemical properties and the characteristics of the environmental media (air, water, soil, sediment). epa.govcdc.gov

Key properties influencing the fate and transport of this compound would include:

Vapor Pressure: Affects its tendency to volatilize into the atmosphere.

Water Solubility: Influences its concentration in aquatic systems and its potential to leach through soil.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter (like soil or sediment) and bioaccumulate in organisms.

Given its structure (a C12 alkyl chain), this compound is expected to have low water solubility and a high Kow, suggesting it would strongly adsorb to soil, sediment, and organic matter. This would limit its mobility in water but increase its persistence in soil and sediment compartments.

Several models can be used to simulate the environmental fate of organic compounds:

Fugacity Models (e.g., ChemCAN, SimpleBox): These models predict the partitioning of a chemical between different environmental compartments at equilibrium or in a steady-state condition. researchgate.net

Vadose Zone Models (e.g., VLEACH, SESOIL): These are used to assess the potential for a contaminant to leach through the unsaturated soil zone and impact groundwater. anteagroup.commdpi.com

Multimedia Models (e.g., TRIM.FaTE): These comprehensive models simulate the movement and transformation of pollutants across multiple media (air, water, soil) and can include deposition from air to surfaces. epa.gov

These models synthesize site-specific characteristics with chemical properties to forecast the impact of a chemical release and inform remediation strategies. anteagroup.com

Ecotoxicological Assessments on Aquatic Ecosystems

Ecotoxicology is the study of the adverse effects of chemical substances on organisms within ecosystems. researchgate.net Aquatic ecotoxicology focuses on the impacts of contaminants on organisms living in water, considering the complex interactions between the contaminant's bioavailability, the organisms' biological characteristics, and the physicochemical properties of the aquatic environment. nih.gov

Effects of Formate Compounds on Aquatic Organisms and Biomonitoring

Specific ecotoxicological data for this compound is limited. However, information on related formate compounds and other esters can provide insights into its potential effects. The toxicity of this compound would be a function of both the formate anion and the dodecyl alcohol moiety.

Studies on simple formate salts, such as potassium and cesium formate, indicate a relatively low potential for acute or chronic toxicity to aquatic flora and fauna. formatebrines.com Research has shown that formate compounds are generally less toxic to marine species compared to freshwater species. formatebrines.com This difference is potentially due to the formate ion's ability to form weak complexes with essential divalent cations like calcium and magnesium; the higher concentration of these ions in seawater may mitigate this effect. formatebrines.com

However, the accumulation of formate can inhibit anaerobic digestion processes in microbial communities, although low concentrations may have a promotional effect on certain syntrophic bacteria. mdpi.com Formaldehyde (B43269), the aldehyde corresponding to formic acid, is known to be toxic to a range of aquatic organisms. fda.gov The toxicity of organic pollutants like esters is generally concentration-dependent, with higher concentrations leading to increased mortality in species like fish and Daphnia magna. nih.gov

Biomonitoring is a key tool for assessing the exposure of organisms to environmental chemicals. cpsc.govnih.gov It involves measuring the chemical, its metabolites, or specific biomarkers of effect in biological samples such as blood, urine, or tissues. cpsc.govmdpi.com For a compound like this compound, biomonitoring could involve looking for dodecanol or formic acid in exposed organisms. This approach provides a direct measure of internal exposure, integrating all routes of uptake. cpsc.govnih.gov Biomonitoring data is increasingly used by regulatory agencies to inform risk assessments and understand population-level exposure. mdpi.comnih.govcdc.gov

Table 2: Summary of Ecotoxicological Effects of Related Formate Compounds

| Compound/Class | Organism(s) | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| Potassium/Cesium Formate | Freshwater Algae | Higher toxicity compared to marine species, likely due to nutrient depletion. | formatebrines.com |

| Potassium/Cesium Formate | Marine Species | Generally lower toxicity compared to freshwater species. | formatebrines.com |

| Formate | Anaerobic Microbial Communities | High concentrations can inhibit syntrophic propionate (B1217596) metabolism; low concentrations may be stimulatory. | mdpi.com |

Environmental Risk Assessment Frameworks

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential for adverse ecological effects caused by exposure to one or more stressors, such as chemical substances. researchgate.netmdpi.com The framework for chemical risk assessment, as outlined in guidance documents from regulatory bodies in the EU and Canada, generally involves four key steps: canada.caservice.gov.uk

Hazard Identification: This step involves identifying the potential adverse effects a substance can cause. For this compound, this would include its potential toxicity to various aquatic organisms (fish, invertebrates, algae).

Dose-Response (or Concentration-Effect) Assessment: This step quantifies the relationship between the magnitude of exposure (dose or concentration) and the extent of the toxic effect. From this, a Predicted No-Effect Concentration (PNEC) is often derived, representing the concentration below which harmful effects are unlikely to occur.

Exposure Assessment: This involves predicting the concentration of the chemical that will be found in the environment (Predicted Environmental Concentration, PEC). This is determined by the substance's release rates, its properties, and its fate and transport in the environment, often estimated using the models described in section 6.1.2. europa.eu

Risk Characterization: In this final step, the PEC is compared to the PNEC. This is often expressed as a Hazard Quotient (HQ) or Risk Quotient (RQ), where RQ = PEC / PNEC. An RQ value greater than 1 suggests a potential risk to the environment, which may trigger a need for more in-depth assessment or risk management measures. mdpi.com

This framework is applied to esters and other chemical groups to systematically evaluate their potential risks and inform regulatory decisions. mdpi.comcanada.caservice.gov.uk Probabilistic risk assessment methods can also be employed to better characterize the likelihood of adverse effects occurring under various exposure scenarios. mdpi.com

Theoretical and Computational Chemistry Studies of Dodecyl Formate

Molecular Modeling and Simulation Techniques

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For dodecyl formate (B1220265), molecular modeling and simulation techniques offer insights into its conformational preferences, interactions, and electronic properties, which are challenging to obtain through experimental methods alone.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and dynamics. dovepress.com

For a molecule like dodecyl formate, with its long, flexible dodecyl chain, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The simulations are typically performed in a simulated environment, such as in a vacuum or in a solvent like water, to mimic real-world conditions. acs.org The analysis of the simulation trajectories can reveal the distribution of dihedral angles along the alkyl chain and the orientation of the formate group. biorxiv.org

Key parameters that can be extracted from MD simulations include:

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the molecule. A smaller Rg indicates a more folded or compact conformation, while a larger Rg suggests a more extended structure.

Root Mean Square Deviation (RMSD): RMSD is used to measure the average distance between the atoms of superimposed conformations. biorxiv.org It helps in assessing the stability of the simulation and identifying conformational changes over time. biorxiv.org

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. acs.org It is useful for understanding interactions with the surrounding environment. acs.org

Table 1: Representative Parameters from Molecular Dynamics Simulations

| Parameter | Description | Typical Application |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of a molecule. | Analyzing the folding and unfolding of polymers and biomolecules. |

| Root Mean Square Deviation (RMSD) | Quantifies the difference between two molecular conformations. biorxiv.org | Monitoring the stability of a simulation and detecting conformational transitions. biorxiv.org |

| Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. acs.org | Studying the interactions between a molecule and its solvent environment. acs.org |

| Dihedral Angle Distribution | The probability distribution of torsion angles within a molecule. | Characterizing the conformational preferences of flexible molecules. biorxiv.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. arxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock theory are commonly used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic properties. arxiv.org

For this compound, quantum chemical calculations can be used to determine:

Optimized Geometry: These calculations can predict the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment can be calculated. These are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanisms: Quantum chemistry can be used to study the pathways of chemical reactions involving this compound. For instance, the aminolysis of esters has been studied computationally to understand the reaction mechanism, including the role of transition states and intermediates. acs.orgresearchgate.net While these studies often use smaller esters like methyl formate as a model system, the fundamental principles are applicable to larger esters like this compound. acs.orgresearchgate.net

Computational studies on the aminolysis of methyl formate have shown that the reaction can proceed through a stepwise addition-elimination mechanism or a concerted mechanism. acs.orgresearchgate.net The calculations help in determining the activation energies for different pathways, providing insights into the reaction kinetics. acs.org

Table 2: Properties Obtainable from Quantum Chemical Calculations

| Property | Description | Significance |

| Optimized Molecular Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the foundational 3D structure for further analysis. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Indicates regions of high and low electron density, which are important for reactivity. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap between HOMO and LUMO is related to the molecule's electronic excitability and reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces and solubility. |

| Reaction Enthalpies and Activation Energies | Thermodynamic and kinetic parameters for chemical reactions. | Helps in predicting the feasibility and rate of reactions. acs.org |

Chemoinformatics and Data Mining for Biological and Patent Information

Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. whiterose.ac.uk It plays a vital role in drug discovery and the analysis of large chemical datasets, including biological and patent information. nih.govresearchgate.net

Analysis of Chemical-Biological Interactions from Databases

Publicly available databases are invaluable resources for investigating the interactions between chemical compounds and biological systems. Databases such as the Comparative Toxicogenomics Database (CTD), ChEBI (Chemical Entities of Biological Interest), and PubChem curate information from scientific literature and high-throughput screening assays. nih.govctdbase.orgebi.ac.uk

By searching these databases for this compound, one can potentially find information on:

Bioactivities: Any reported biological effects of this compound, such as its interaction with specific proteins or its effects on cells.

Gene and Protein Interactions: Databases like CTD provide curated data on how chemicals affect gene expression or protein activity. ctdbase.org

Structural Similarity: Chemoinformatics tools can identify molecules with similar structures to this compound. unibe.ch This is useful because structurally similar molecules often have similar biological activities.

While a direct search for "this compound" in these databases might yield limited specific results, the principles of chemoinformatics allow for broader searches based on the formate ester functional group or the dodecyl chain to infer potential biological activities. The concept of "chemical space" is central here, where the properties of a molecule are mapped to understand its relationship with other compounds. nih.gov

Table 3: Major Databases for Chemical-Biological Interactions

| Database | Description | Information Provided |

| PubChem | A public database of chemical molecules and their activities against biological assays. nih.gov | Chemical structures, properties, and biological activity data. nih.gov |

| ChEBI | A dictionary of molecular entities focused on 'small' chemical compounds. ebi.ac.uk | Chemical data, ontology, and links to other databases. ebi.ac.uk |

| Comparative Toxicogenomics Database (CTD) | Curates data on the relationships between chemicals, genes, and human diseases. ctdbase.org | Chemical-gene interactions, chemical-disease relationships, and gene-disease relationships. ctdbase.org |

| Protein Data Bank (PDB) | A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. | Structural information of protein-ligand complexes. |

Patent Landscape and Innovation Mapping

A patent landscape analysis for this compound would involve searching patent databases for patents that mention this compound. The analysis could reveal:

Applications: The various uses of this compound that have been patented, for example, as a solvent, a fragrance ingredient, or an intermediate in chemical synthesis.

Key Players: The companies or inventors who hold patents related to this compound.

Technological Trends: The evolution of technologies involving this compound over time.

Table 4: Information Derived from Patent Landscape Analysis

| Information Category | Description | Relevance |

| Inventors and Assignees | Individuals and organizations filing for patents. | Identifies key innovators and commercial players in the field. |

| Geographic Distribution | Countries where patents are filed. | Shows where research and development activities are concentrated. mdpi.com |

| Technology Classification | The technical areas covered by the patents (e.g., IPC codes). | Helps to understand the specific applications and technological domains. |

| Filing Trends | The number of patent applications over time. | Indicates the growth or decline of innovation in a particular area. mdpi.com |

| Citation Analysis | The network of citations between patents. | Reveals foundational patents and the flow of technological influence. |

Future Research Directions and Unexplored Avenues for Dodecyl Formate

Integration of Omics Technologies in Biological Discovery

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to understand the biological interactions of dodecyl formate (B1220265) is a virtually untapped field. Currently, no dedicated studies appear to have been published on the metabolomic, proteomic, or transcriptomic effects of dodecyl formate on biological systems.

Future research could explore the metabolic fate of this compound within various organisms. For instance, studies on carabid beetles, which naturally secrete this compound as part of their defensive chemical arsenal, could be particularly insightful. mdpi.comresearchgate.netmdpi.com Applying metabolomics to analyze the tissues of these insects could reveal the biosynthetic pathways and degradation products of this compound. researchgate.nettandfonline.comsemanticscholar.org

Furthermore, transcriptomic and proteomic analyses could be employed to understand the cellular response to this compound exposure in different model organisms or cell cultures. This could uncover potential biological activities or toxicological pathways, providing a foundation for assessing its biocompatibility and potential for biomedical applications. Research on related formate compounds has utilized these techniques to understand metabolic and cellular responses, offering a methodological blueprint for future studies on this compound. researchgate.net

Advanced Catalyst Design and Reaction Engineering for Selectivity

The conventional synthesis of this compound involves the esterification of dodecanol (B89629) with formic acid. chemicalbook.com While effective, future research could focus on developing more advanced catalytic systems to enhance selectivity, improve reaction efficiency, and promote sustainable production methods.

One unexplored avenue is the use of biocatalysts, such as immobilized lipases, for the synthesis of this compound. Enzymatic catalysis could offer higher selectivity under milder reaction conditions, reducing energy consumption and by-product formation. Another area of interest is the development of heterogeneous catalysts that can be easily separated and recycled, aligning with the principles of green chemistry.

Recent research into the catalytic hydrogenation of carbon monoxide has shown the formation of this compound as a reactive intermediate in alcohol-based reaction media. rsc.orgmpg.dempg.de This suggests a potential route for producing this compound directly from C1 feedstocks, a highly desirable goal for sustainable chemical production. Further investigation into catalyst design, such as rhodium-based complexes mentioned in patent literature for related esterifications, could optimize the yield and selectivity for this compound in such processes. scispace.comgoogle.com Reaction engineering principles, including the use of annular centrifugal extractors where this compound hydrolysis has been studied to determine interfacial area, could be applied to optimize production processes. researchgate.net

Development of Novel Detection and Sensing Platforms

Currently, there are no specific sensors or dedicated analytical platforms for the real-time detection of this compound. Its detection relies on standard analytical techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.commdpi.com

A significant area for future research is the development of novel sensors for detecting this compound vapor, which could have applications in industrial hygiene, environmental monitoring, and quality control for the fragrance industry. Given its use in fragrances, a sensor capable of detecting and quantifying its presence in the air would be highly valuable. chemicalbook.comthegoodscentscompany.com

Future platforms could be based on chemoresistive materials or optical sensors that change their properties upon interaction with this compound molecules. Research into sensors for other volatile organic compounds (VOCs) provides a strong foundation for developing such a system. The creation of selective molecularly imprinted polymers (MIPs) for this compound could also be a promising approach for a highly specific sensing element.

Comprehensive Life Cycle Assessment for Sustainability Initiatives

To date, a comprehensive Life Cycle Assessment (LCA) for this compound has not been published. An LCA is crucial for evaluating the environmental footprint of a chemical throughout its entire life cycle, from raw material extraction and manufacturing to its use and end-of-life.

Future research should focus on conducting a thorough "cradle-to-grave" LCA for this compound. This would involve:

Analyzing the environmental impact of producing the raw materials, dodecanol and formic acid.

Evaluating the energy consumption, emissions, and waste generated during the esterification process.

Assessing the environmental fate and potential toxicity of this compound when released into the environment.

Modeling the impact of different end-of-life scenarios, such as biodegradation or incineration.

The findings from such an LCA would be invaluable for sustainability initiatives, allowing manufacturers and users to understand and mitigate the environmental impact of this compound. It would also provide a benchmark for comparing the sustainability of current production methods with novel, greener synthesis routes developed in the future.

Exploration of Biomedical and Pharmaceutical Applications

While this compound is listed for use in the pharmaceutical industry, likely as a synthesis intermediate, its potential for direct biomedical or pharmaceutical applications remains largely unexplored. chemicalbull.com The long alkyl chain of the dodecyl group imparts lipophilicity, a property that is often exploited in drug delivery systems to enhance the permeation of active pharmaceutical ingredients (APIs) through biological membranes.